molecular formula C11H13ClN2O B3323386 (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one CAS No. 1638744-58-7

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

Cat. No. B3323386
CAS RN: 1638744-58-7
M. Wt: 224.68
InChI Key: UHISTAFNTIFXHV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” is a significant feature. The stereogenicity of carbons in the ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . The spatial orientation of substituents can also influence the biological activity .

Advantages and Limitations for Lab Experiments

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, including its potential use in the treatment of addiction, anxiety, and depression. It may also have applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective methods for its synthesis and delivery.

Scientific Research Applications

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can help to reduce the symptoms of these disorders.

properties

IUPAC Name

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISTAFNTIFXHV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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